VEGF Receptor 2 Kinase Inhibitor II

Description

Structure

3D Structure

Properties

IUPAC Name |

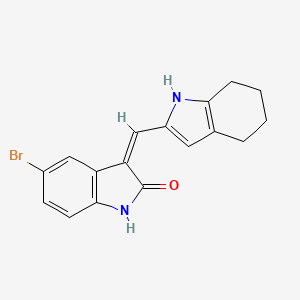

5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPWPWVGFSLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132062 | |

| Record name | 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204003-89-4 | |

| Record name | 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204003-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanisms of Action of Vegf Receptor 2 Kinase Inhibitor Ii

Direct Enzymatic Inhibition of VEGFR2 Kinase Activity

The primary mechanism of action of VEGF Receptor 2 Kinase Inhibitor II involves the direct blockade of the enzymatic functions of the VEGFR-2 protein.

Binding Site Interactions

This compound acts as an ATP-competitive inhibitor, meaning it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the VEGFR-2 receptor. nih.govsigmaaldrich.com This binding occurs at the ATP-binding site within the catalytic domain of the receptor. nih.gov The inhibitor's interaction with this site prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, a critical step in receptor activation. wikipedia.org

Small molecule inhibitors of VEGFR-2 are often classified as Type I or Type II based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors, such as sorafenib (B1663141) and lenvatinib, bind to the inactive "DFG-out" conformation, occupying the ATP-binding site and an adjacent allosteric hydrophobic pocket. nih.govnih.gov This interaction with additional residues can enhance selectivity towards VEGFR-2. nih.gov The binding of these inhibitors typically involves the formation of hydrogen bonds with key amino acid residues like E885, C919, and D1046 within the VEGFR-2 binding site. nih.gov

Inhibition of Receptor Autophosphorylation

Upon binding of its ligand, VEGF, the VEGFR-2 receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. ontosight.aiahajournals.org This autophosphorylation is a pivotal event that activates the receptor's tyrosine kinase activity and initiates downstream signaling. ontosight.aiahajournals.org this compound, by blocking the ATP-binding site, directly prevents this autophosphorylation process. nih.govsigmaaldrich.com By inhibiting the phosphorylation of key tyrosine residues, such as Y1175, the inhibitor effectively neutralizes the receptor's ability to transduce signals. ahajournals.orgresearchgate.net This blockade of autophosphorylation is a key mechanism by which the inhibitor exerts its anti-angiogenic effects. nih.gov

Disruption of Downstream Signal Transduction Cascades

The inhibition of VEGFR-2 autophosphorylation by this compound leads to a cascade of downstream effects, disrupting multiple signaling pathways crucial for endothelial cell function.

Inhibition of PI3K/Akt Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of VEGFR-2 activation and plays a critical role in promoting endothelial cell survival, proliferation, and migration. ontosight.aifrontiersin.org Upon VEGFR-2 autophosphorylation, PI3K is activated, which in turn activates Akt (also known as protein kinase B). ontosight.ai this compound, by preventing VEGFR-2 activation, effectively blocks the activation of the PI3K/Akt pathway. ahajournals.orgfrontiersin.org This inhibition has been shown to decrease endothelial cell survival and proliferation. ontosight.ainih.gov The disruption of this pathway is a significant contributor to the anti-angiogenic properties of the inhibitor. frontiersin.org

Modulation of MAPK/ERK Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade activated by VEGFR-2. ontosight.airesearchgate.net This pathway is primarily involved in regulating endothelial cell migration and differentiation. ontosight.ai Activation of VEGFR-2 leads to the phosphorylation and activation of ERK1/2. researchgate.net By inhibiting VEGFR-2, this compound effectively suppresses the phosphorylation and activation of ERK. researchgate.netfrontiersin.org This modulation of the MAPK/ERK signaling axis contributes to the inhibitor's ability to block the formation of new blood vessels. researchgate.net

Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is another important downstream target of VEGFR-2 signaling. patsnap.com VEGF-mediated activation of VEGFR-2 can lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in endothelial activation and vascular inflammation. nih.gov Studies have shown that inhibition of the VEGFR-2 pathway can suppress the activation of STAT3. patsnap.com This suppression of STAT3 activation is another mechanism by which this compound can exert its anti-angiogenic effects. patsnap.com

Effects on Other Signaling Regulators (e.g., mTOR, NF-κB, eNOS)

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival. The activation of VEGFR-2 is known to stimulate the PI3K/Akt signaling pathway, which in turn activates mTOR. researchgate.net Consequently, by inhibiting VEGFR-2, this compound can effectively suppress the downstream activation of the PI3K/Akt/mTOR signaling cascade. researchgate.net This inhibition can lead to a reduction in cell proliferation and survival, contributing to the anti-angiogenic effects of the inhibitor. researchgate.net Studies combining VEGFR and mTOR inhibitors have been explored to achieve a more comprehensive blockade of this pathway. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in inflammation, immunity, and cell survival. VEGF-A has been shown to influence NF-κB activity. nih.gov For instance, VEGF can suppress the activation of NF-κB in certain cell types, such as hematopoietic progenitor cells. nih.gov Conversely, some inducers of the non-canonical NF-κB pathway can also stimulate canonical NF-κB activity, which is involved in pro-inflammatory gene expression. nih.gov The interplay between VEGF signaling and NF-κB is complex; however, by modulating VEGF's primary receptor, VEGFR-2 inhibitors can indirectly influence NF-κB-mediated cellular processes.

eNOS Pathway: Endothelial nitric oxide synthase (eNOS) is responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and vascular homeostasis. VEGF signaling is a known promoter of eNOS expression and activity. rsc.org Inhibition of VEGFR-2 signaling has been demonstrated to reduce the expression of eNOS, leading to decreased NO production. ahajournals.org This reduction in NO can result in vasoconstriction and increased peripheral resistance. wikipedia.org The inhibitory effect on eNOS is a significant aspect of the pharmacological profile of VEGFR-2 inhibitors. ahajournals.orgaacrjournals.org

Structural Basis of Ligand-Receptor Interactions

The efficacy and selectivity of this compound are deeply rooted in its specific molecular interactions with the VEGFR-2 kinase domain. Understanding this structural basis is crucial for the rational design of next-generation inhibitors.

Molecular docking simulations have been instrumental in elucidating the binding mode of type II VEGFR-2 kinase inhibitors. tandfonline.combenthamdirect.comresearchgate.netnih.gov These inhibitors characteristically bind to the inactive 'DFG-out' conformation of the kinase. In this conformation, the aspartate (D), phenylalanine (F), and glycine (B1666218) (G) motif of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. tandfonline.com

This compound exploits this unique conformation, with its hydrophobic moieties fitting snugly into this allosteric pocket. Docking studies reveal key interactions that stabilize the inhibitor-receptor complex. These typically include:

Hydrogen Bonds: Formation of hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, such as Cys919.

Hydrophobic Interactions: Extensive hydrophobic interactions with residues lining the allosteric pocket, including Val848, Val899, Val916, Leu1035, and Cys1045.

Salt Bridges: Potential for salt bridge formation with charged residues like Asp1046 in the DFG motif.

| Interaction Type | Key Interacting Residues in VEGFR-2 |

| Hydrogen Bonding | Cys919 (Hinge Region) |

| Hydrophobic Interactions | Val848, Val899, Val916, Leu1035, Cys1045 |

| Salt Bridge | Asp1046 (DFG Motif) |

This table summarizes the general key interactions observed in molecular docking studies of type II VEGFR-2 kinase inhibitors.

The ability to bind to the less conserved 'DFG-out' conformation can contribute to the selectivity of these inhibitors over other kinases that are more structurally similar in their active 'DFG-in' state. tandfonline.com

Biophysical techniques provide quantitative insights into the binding kinetics and thermodynamics of inhibitor-receptor interactions. For a novel pyrrolo[3,2-d]pyrimidine-based type-II VEGFR-2 kinase inhibitor, compound 20d, biophysical studies revealed a distinct binding profile. nih.gov

Surface Plasmon Resonance (SPR) analysis and fluorescent tracer-based displacement assays have demonstrated that this type II inhibitor exhibits a marked preference for the non-phosphorylated (inactive) form of VEGFR-2. nih.gov A key finding from these studies is the exceptionally slow dissociation rate of the inhibitor from the non-phosphorylated enzyme. nih.gov

| Parameter | Non-phosphorylated VEGFR-2 | Phosphorylated VEGFR-2 | Reference |

| Dissociation | Slow | Very Fast | nih.gov |

| Half-life of Complex | > 4 hours | < 5 minutes | nih.gov |

| Association Rate | Rapid | Rapid and nearly identical | nih.gov |

This table presents a comparison of the binding kinetics of a novel type-II VEGFR-2 kinase inhibitor (compound 20d) to different phosphorylation states of the receptor. nih.gov

The long residence time of the inhibitor on the inactive form of the receptor is a critical characteristic that can enhance its in vivo potency. nih.gov This slow dissociation is a hallmark of some highly effective enzyme inhibitors and is a key feature of the biochemical mechanism of this compound.

Preclinical in Vitro Pharmacological Evaluation of Vegf Receptor 2 Kinase Inhibitor Ii

Cellular Assays on Endothelial Cells

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs), are fundamental models for studying angiogenesis in vitro. nih.govnih.gov These cells express VEGFR-2 and are central to the processes of blood vessel formation. nih.gov

Inhibition of Endothelial Cell Proliferation

The proliferation of endothelial cells is a foundational step in angiogenesis. nih.gov Studies have demonstrated that VEGF stimulates the proliferation of HUVECs. The introduction of specific VEGFR-2 kinase inhibitors has been shown to counter this effect. For instance, the selective VEGFR-2 inhibitor SU5408 was found to strongly inhibit the proliferation of a human oral squamous cell carcinoma cell line by approximately 80%. researchgate.net Similarly, treatment with another inhibitor, SKLB1002, significantly reduced VEGF-induced increases in HUVEC viability and proliferation. nih.gov In another study, voacangine (B1217894) was found to inhibit the growth of glioblastoma cells that express high levels of VEGFR-2. nih.gov

The inhibitory effects of various compounds on endothelial cell proliferation are often quantified using assays that measure cell viability or DNA synthesis.

Table 1: Effect of Inhibitors on Endothelial Cell Proliferation

| Compound | Cell Line | Assay Type | Observed Effect |

|---|---|---|---|

| SU5408 | HCM-SqCC010 | Proliferation Assay | ~80% inhibition of proliferation researchgate.net |

| SKLB1002 | HUVECs | Viability & Proliferation Assays | Significant decrease in VEGF-induced proliferation nih.gov |

Suppression of Endothelial Cell Migration

Endothelial cell migration is another crucial component of angiogenesis, allowing cells to move into areas where new blood vessels are needed. nih.gov The chemotactic response of endothelial cells to VEGF is a key driver of this migration. Research has shown that VEGFR-2 kinase inhibitors can effectively suppress this process. For example, CHMFL-VEGFR2-002 was shown to inhibit HUVEC migration in a dose-dependent manner, as observed in wound-healing assays. nih.gov Similarly, SKLB1002 significantly reduced the migratory ability of HUVECs in both transwell migration and scratch wound healing assays. nih.gov

Attenuation of Endothelial Cell Invasion

The invasion of endothelial cells into the surrounding extracellular matrix is a critical step that allows for the extension of new vascular sprouts. nih.gov This process is facilitated by the degradation of the matrix by enzymes whose production can be induced by VEGF signaling. Studies on VEGFR-2 kinase inhibitors have demonstrated their ability to attenuate this invasive behavior. For example, CHMFL-VEGFR2-002 was shown to inhibit the invasion of HUVEC cells. nih.gov

Disruption of Endothelial Cell Tube Formation

A hallmark of angiogenesis in vitro is the ability of endothelial cells to form three-dimensional, capillary-like structures, a process known as tube formation. nih.gov This assay mimics the final morphological step of angiogenesis. Several studies have highlighted the disruptive effect of VEGFR-2 kinase inhibitors on this process. Treatment of HUVECs with SKLB1002 resulted in a significant reduction in tube formation. nih.gov Likewise, CHMFL-VEGFR2-002 was also found to inhibit HUVEC tube formation. nih.gov

Analysis of VEGF-Induced VEGFR2 Phosphorylation in Cells

Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain, which is the critical activation step for downstream signaling. nih.govcellsignal.com The inhibition of this phosphorylation event is a primary mechanism of action for VEGFR-2 kinase inhibitors. In HUVECs, treatment with CHMFL-VEGFR2-002 was shown to diminish VEGFR-2 phosphorylation. nih.gov Voacangine and sunitinib (B231) also significantly suppressed VEGF-induced phosphorylation of VEGFR2 in a dose-dependent manner in HUVECs. nih.gov Similarly, SKLB1002 has been shown to inhibit VEGF-induced phosphorylation of the VEGFR-2 kinase. nih.gov

Table 2: Inhibition of VEGFR-2 Phosphorylation

| Inhibitor | Cell Line | Observation |

|---|---|---|

| CHMFL-VEGFR2-002 | HUVECs | Diminished VEGFR-2 phosphorylation nih.gov |

| Voacangine | HUVECs | Dose-dependent suppression of VEGFR-2 phosphorylation nih.gov |

| Sunitinib | HUVECs | Dose-dependent suppression of VEGFR-2 phosphorylation nih.gov |

Evaluation of Downstream Pathway Protein Phosphorylation in Cells

The activation of VEGFR-2 initiates a cascade of downstream signaling pathways that regulate the various aspects of angiogenesis. nih.gov Key among these are the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways. nih.govnih.gov Inhibiting VEGFR-2 phosphorylation consequently blocks the activation of these downstream effectors. For example, SKLB1002 was found to decrease the phosphorylation levels of ERK1/2, JNK, and p38, which are components of the MAPK pathway. nih.gov Voacangine also suppressed the downstream activation of ERK and Akt. nih.gov The activation of downstream proteins such as Erk, RSK, and BAD has been shown to increase with rising levels of VEGF. ascopubs.org

Cellular Assays on Cancer Cell Lines

The in vitro effects of VEGF Receptor 2 Kinase Inhibitor II have been characterized through various cellular assays, revealing its impact on cancer cell proliferation, survival, and motility.

This compound has demonstrated effects on the viability of cancer cells, particularly in the context of chemotherapy resistance. In a study involving Acute Myeloid Leukemia (AML) cells that had developed resistance to chemotherapy (chemoAML), this inhibitor showed a capacity to restore sensitivity to treatment. While the inhibitor alone produced only minor effects on cell death, its combination with chemotherapy resulted in a significant reduction in cancer cell survival, nearly doubling the rate of cell death compared to retreatment with chemotherapy alone aacrjournals.org. Conversely, the addition of VEGF, the ligand this inhibitor targets, was shown to decrease the sensitivity of untreated AML cells to chemotherapy, mimicking the resistant phenotype aacrjournals.org.

These findings suggest that the inhibitor's primary antiproliferative effect in this model is not through direct cytotoxicity, but rather by blocking the pro-survival signals mediated by VEGFR-2, thereby re-sensitizing the cancer cells to conventional chemotherapeutic agents.

Interactive Table: Chemosensitization Effect of this compound on Chemo-Resistant AML Cells

| Treatment Group | Effect on Cell Death | Reference |

|---|---|---|

| Chemotherapy alone | Baseline level of cell death in resistant cells | aacrjournals.org |

| VEGFR2 Kinase Inhibitor II alone | Minor effect on cell death | aacrjournals.org |

The mechanism by which this compound enhances chemotherapy-induced cell death involves the promotion of apoptosis. Studies have shown that chemotherapy-exposed AML cells rely on an internal, autocrine VEGFR-2 signaling loop for survival aacrjournals.org. This pro-survival signaling was evidenced by an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bad. Treatment of these chemo-resistant AML cells with this compound effectively decreased the Bcl2:Bad protein ratio, indicating a shift towards an apoptotic state aacrjournals.org. This suggests that the inhibitor counteracts the survival advantage conferred by VEGFR-2 activation, thereby lowering the threshold for apoptosis induction by other agents aacrjournals.org.

The activation of VEGFR-2 is a critical driver of endothelial cell migration, a key process in angiogenesis sigmaaldrich.com. The binding of VEGF to VEGFR-2 triggers the phosphorylation of specific tyrosine residues, such as Y951, which in turn activates signaling pathways that regulate cell motility sigmaaldrich.com. While specific studies detailing the direct effect of this compound on tumor cell migration and invasion are not extensively documented in the provided search results, its potent inhibition of the VEGFR-2 kinase activity is fundamentally expected to disrupt these processes. By blocking the initial phosphorylation event on the receptor, the inhibitor would prevent the downstream signaling necessary for the cytoskeletal rearrangements and cellular movement involved in migration and invasion sigmaaldrich.comvulcanchem.com.

Kinase Selectivity Profiling and Off-Target Activity

This compound, also identified by its chemical structure [(Z)-5-Bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,3-dihydroindol-2-one], is an indolin-2-one class inhibitor sigmaaldrich.com. Its selectivity has been characterized by determining its inhibitory concentration against a panel of kinases.

Biochemical assays have quantified the potency of this compound against its primary target and other related receptor tyrosine kinases. The compound exhibits a high affinity for VEGFR-2, with a half-maximal inhibitory concentration (IC₅₀) of 70 nM aacrjournals.orgsigmaaldrich.comsigmaaldrich.comguidetoimmunopharmacology.org. Its potency is significantly lower against other kinases, indicating a degree of selectivity. For instance, its IC₅₀ for Platelet-Derived Growth Factor Receptor β (PDGF-Rβ) is 920 nM, over 13 times higher than for VEGFR-2. The inhibition of Fibroblast Growth Factor Receptor 1 (FGF-R1) and the non-receptor tyrosine kinase p60c-src is even weaker, with IC₅₀ values in the micromolar range sigmaaldrich.comsigmaaldrich.com.

Interactive Table: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value | Fold-Difference vs. VEGFR-2 | Reference(s) |

|---|---|---|---|

| VEGFR-2 (KDR/Flk-1) | 70 nM | 1x | aacrjournals.orgsigmaaldrich.comsigmaaldrich.comguidetoimmunopharmacology.org |

| PDGF-Rβ | 920 nM | ~13.1x | sigmaaldrich.comsigmaaldrich.com |

| p60c-src | 4.92 µM (4,920 nM) | ~70.3x | sigmaaldrich.comsigmaaldrich.com |

The broader kinase selectivity profile of this compound has been explored in wider screening panels. In a study investigating inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease, this compound was included in a panel of 160 reference kinase inhibitors nih.govresearchgate.net. The results indicated some level of activity against LRRK2, demonstrating its potential for off-target effects outside of the immediate receptor tyrosine kinase family nih.govresearchgate.net. Its inclusion in such large-scale kinase inhibitor screens underscores its utility as a chemical probe for studying kinase signaling, but also highlights the potential for unintended biological effects due to interactions with other kinases ab-science.comucl.ac.uk.

Preclinical in Vivo Pharmacological Characterization of Vegf Receptor 2 Kinase Inhibitor Ii

Anti-Angiogenic Activity in Animal Models

The anti-angiogenic properties of VEGF Receptor 2 Kinase Inhibitor II have been demonstrated in various in vivo models, highlighting its potential to disrupt the blood supply to tumors.

Inhibition of De Novo Angiogenesis

This compound has shown significant efficacy in inhibiting the formation of new blood vessels in several established preclinical assays. In mouse models, this inhibitor has been observed to completely block angiogenesis induced by Vascular Endothelial Growth Factor (VEGF). nih.gov

One common method to assess de novo angiogenesis is the Matrigel plug assay . In this model, a gel-like substance containing pro-angiogenic factors is implanted subcutaneously in animals. Treatment with VEGFR-2 inhibitors has been shown to significantly reduce the infiltration of endothelial cells and the formation of new vascular structures within these plugs.

The corneal angiogenesis assay is another widely used model. In this assay, an angiogenic stimulus is implanted into the normally avascular cornea of an animal. Studies with VEGFR-2 inhibitors have demonstrated a marked reduction in the growth of new blood vessels from the limbus into the corneal stroma. For instance, the small-molecule inhibitor SKLB1002, which targets VEGFR-2, significantly decreased the mean length and number of new corneal blood vessels in an alkali-burn corneal model. nih.gov

The zebrafish embryo angiogenesis assay offers a rapid, high-throughput in vivo system to evaluate anti-angiogenic compounds. The transparency of the embryos allows for direct visualization of blood vessel development. Treatment of zebrafish embryos with VEGFR-2 inhibitors has been shown to disrupt the normal formation of intersegmental vessels, a clear indicator of anti-angiogenic activity.

Suppression of Microvessel Sprouting

In addition to inhibiting the formation of new vessels, this compound is also effective at suppressing the sprouting of new capillaries from existing ones. The rat aortic ring assay is a classic ex vivo model used to study this aspect of angiogenesis. In this assay, cross-sections of rat aorta are cultured in a three-dimensional matrix. In the presence of angiogenic growth factors, microvessels sprout from the aortic explants. Treatment with VEGFR-2 inhibitors has been shown to significantly inhibit this sprouting process, demonstrating the compound's ability to interfere with the later stages of angiogenesis as well.

Antitumor Efficacy in Xenograft and Syngeneic Models

The anti-angiogenic activity of this compound translates into significant antitumor effects in various preclinical cancer models.

Inhibition of Tumor Growth in Relevant Cancer Models

This compound has demonstrated the ability to inhibit tumor growth in a variety of human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of these inhibitors often correlates with the expression levels of VEGF and its receptor, VEGFR-2, in the tumor models. nih.gov For example, a statistically significant association has been observed between the antitumor efficacy of a VEGFR-2 kinase inhibitor and the levels of VEGF protein and VEGFR-2 expression in xenografts. nih.gov

In an orthotopic human breast cancer xenograft model, treatment with a selective VEGFR-2 inhibitor led to a significant reduction in the growth of established tumors. aacrjournals.org This demonstrates that inhibiting VEGF that is derived from the tumor cells is sufficient to control tumor growth. aacrjournals.org Furthermore, dual inhibitors that target both c-Met and VEGFR-2 have shown potent efficacy in various human tumor models, suggesting a broader therapeutic potential. aacrjournals.org

Below is a table summarizing the inhibitory effects of various compounds targeting VEGFR-2 on tumor growth in different cancer models.

| Compound | Cancer Model | Effect on Tumor Growth |

| GW654652 | Various xenografts | ED50 decreased with increasing VEGF levels |

| 2C3 (anti-VEGF antibody) | Orthotopic breast cancer | 62% decrease in tumor volume |

| r84 (anti-VEGF antibody) | Orthotopic breast cancer | 55% decrease in tumor volume |

| Bevacizumab (anti-VEGF antibody) | Orthotopic breast cancer | 58% decrease in tumor volume |

| ASP-08001 & -08126 | Various human tumor models | Strong efficacy against a variety of tumors |

Modulation of Tumor Vascular Density and Function

A key mechanism behind the antitumor activity of this compound is its ability to alter the tumor vasculature. Treatment with these inhibitors leads to a reduction in microvessel density within the tumor. This is a direct consequence of the inhibition of angiogenesis.

Beyond simply reducing the number of blood vessels, VEGFR-2 inhibitors can also "normalize" the abnormal and leaky vasculature often found in tumors. This can lead to improved blood flow and oxygenation in some cases, which can paradoxically enhance the efficacy of other cancer therapies like radiation and chemotherapy.

Effects on Tumor Progression and Metastasis in Preclinical Settings

By inhibiting angiogenesis, this compound can also impact tumor progression and the metastatic cascade. The formation of new blood vessels is a prerequisite for tumors to grow beyond a certain size and to gain access to the systemic circulation, which is necessary for metastasis.

Preclinical studies have shown that inhibiting VEGFR-2 can reduce the metastatic spread of cancer. For instance, in models of breast cancer, anti-VEGF therapy has been shown to control tumor growth, which is a critical factor in preventing metastasis. aacrjournals.org However, there is also some evidence suggesting that targeting only the VEGF/VEGFR-2 pathway might in some cases promote tumor invasiveness and metastasis, highlighting the complexity of anti-angiogenic therapy and the potential need for combination approaches that also target cancer cell invasion. aacrjournals.org

Structure Activity Relationships Sar and Medicinal Chemistry Research on Vegf Receptor 2 Kinase Inhibitor Ii

Design and Synthesis Strategies for VEGFR2 Kinase Inhibitor II Analogues

The development of novel and effective VEGFR-2 type II inhibitors is a dynamic area of research, employing sophisticated design and synthesis strategies to enhance potency and selectivity.

Exploration of Chemical Scaffolds

A diverse array of heterocyclic scaffolds serves as the foundation for designing potent VEGFR-2 inhibitors. nih.gov These core structures are crucial as they typically form key interactions within the hinge region of the ATP-binding pocket. Researchers have extensively explored various scaffolds, including:

Quinoline (B57606) and Quinazoline (B50416) Derivatives: These scaffolds are recognized as potent cores for VEGFR inhibitors. nih.gov Specifically, 4-anilinoquinazolines have shown significant kinase inhibitory activity. nih.gov The quinazoline core is often chosen to accommodate the hinge region due to established pharmacophore properties. researchgate.net Researchers have successfully developed novel quinazoline-based compounds, such as quinazoline-2-carboxamide (B14221085) derivatives, which demonstrate potent, nanomolar-level inhibition of VEGFR-2, in some cases superior to the reference drug sorafenib (B1663141). nih.govresearchgate.net

Urea (B33335) Derivatives: The diaryl urea moiety is a common feature in many VEGFR-2 inhibitors and is utilized for its ability to form hydrogen bonds with key amino acid residues in the kinase's gate area, such as Glutamic acid (Glu885) and Aspartic acid (Asp1046). researchgate.netnih.gov

Indoline and Indole (B1671886) Derivatives: Indolinone derivatives are a well-established class of scaffolds for VEGFR-2 inhibitors. nih.gov More recently, O-linked indole derivatives have been designed and evaluated, with some compounds showing highly potent anti-angiogenesis activity by inhibiting VEGFR-2 at nanomolar concentrations. researchgate.net

Pyridine and Pyrimidine Derivatives: These heterocyclic systems are also frequently incorporated into the design of VEGFR-2 inhibitors. nih.gov Pyrimidine-based cores, such as pyrazolo[3,4-d]pyrimidine, have been selected as isosteres for the ATP-binding domain and have yielded potent inhibitors. nih.gov

Isothiazole and Oxazole Derivatives: Thiazole structures are versatile frameworks found in many bioactive compounds and have been incorporated into hybrid molecules with other scaffolds, like quinazoline, to create potent antiproliferative and anti-angiogenic agents. researchgate.net Similarly, the 1,2,5-oxadiazole-2-oxide (furoxan) scaffold has been used to develop novel inhibitor classes, with some derivatives showing significant potency and selectivity for VEGFR-2. nih.gov

The exploration of these diverse chemical scaffolds allows for fine-tuning of the inhibitor's properties and provides a basis for creating extensive libraries of potential drug candidates.

Rational Design Based on Target Interactions

Rational drug design for type II VEGFR-2 inhibitors is guided by a deep understanding of their binding mode within the inactive "DFG-out" conformation of the receptor. nih.gov This strategy relies on key pharmacophoric features shared by successful inhibitors like sorafenib and regorafenib. nih.govresearchgate.net

The essential features for a type II inhibitor include:

A Hinge-Binding Moiety: Typically a heterocyclic scaffold (the "head") that occupies the adenine (B156593) region of the ATP pocket and forms hydrogen bonds with the hinge region, particularly with the amino acid Cysteine 919 (Cys919). nih.gov

A Linker: A segment, often containing a urea or amide group, that spans the distance to the gatekeeper residue. This linker is critical for forming hydrogen bonds with residues like Glu885 and Asp1046. nih.govresearchgate.net

A Hydrophobic Tail: A moiety that extends into and occupies the adjacent allosteric hydrophobic back pocket, stabilizing the inactive DFG-out conformation through hydrophobic interactions. nih.govresearchgate.net

Researchers utilize techniques like molecular hybridization and scaffold hopping to combine these features in novel ways. nih.govresearchgate.net For example, a recent strategy involved designing 1,2-disubstituted benzimidazoles to optimize interactions and create more potent type II-like inhibitors. nih.gov By focusing on these specific target interactions, medicinal chemists can rationally design analogues with improved affinity, selectivity, and prolonged target engagement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ingentaconnect.com It is a powerful and cost-effective tool in drug design, helping to predict the activity of novel compounds and guide synthetic efforts. ingentaconnect.com

Identification of Structural Descriptors Correlated with Inhibitory Activity

QSAR studies on VEGFR-2 inhibitors involve calculating a wide range of molecular descriptors and identifying those that correlate strongly with inhibitory activity (often expressed as IC₅₀ values). These descriptors quantify various physicochemical properties of the molecules.

A study developing a QSAR model for structurally diverse VEGFR-2 inhibitors identified several key descriptors correlated with activity. nih.gov These included:

maxHBint2 and nHBint6: Electro-topological state descriptors related to the potential for hydrogen bonding. nih.gov

minssNH: An atom-type descriptor related to the presence of secondary amine groups. nih.gov

SpMAD_Dt: A descriptor derived from the maximum topological distance matrix. nih.gov

ATSC7v: A 2D autocorrelation descriptor related to atomic van der Waals volumes. nih.gov

The identification of these conserved, activity-inducing properties allows researchers to understand which structural features are most critical for potent VEGFR-2 inhibition. nih.gov In other studies, large sets of descriptors are calculated and then narrowed down using feature selection methods to build robust models. nih.gov

Table 1: Examples of Structural Descriptors in VEGFR-2 Inhibitor QSAR Models

| Descriptor Type | Example Descriptor | Implied Structural Feature Importance | Reference |

|---|---|---|---|

| Electro-topological | maxHBint2 | Potential for strong hydrogen bond interactions | nih.gov |

| Atom Type | minssNH | Presence and accessibility of N-H groups | nih.gov |

| Topological | SpMAD_Dt | Molecular size and shape | nih.gov |

Predictive Modeling for Novel Compound Design

Once key descriptors are identified, various statistical and machine learning methods are used to build predictive QSAR models. These models can then be used to screen virtual libraries of compounds or to predict the inhibitory activity of newly designed analogues before they are synthesized. nih.gov

Common modeling techniques include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). ingentaconnect.comnih.gov

Partial Least Squares (PLS): Another linear regression technique that is particularly useful when the number of descriptors is large and they are correlated. ingentaconnect.combenthamdirect.com

Artificial Neural Networks (ANN): A non-linear machine learning approach that can capture complex relationships between structure and activity that linear methods might miss. nih.govbenthamdirect.com

Other Machine Learning Algorithms: More recent studies employ a range of algorithms, including k-nearest neighbors (KNN), Random Forest, and Decision Trees, to build robust classification and regression models. nih.govelsevierpure.com

The predictive power of these models is rigorously validated using both internal (cross-validation) and external test sets. ingentaconnect.combenthamdirect.com For instance, one QSAR model for VEGFR-2 inhibitors showed a high regression coefficient (r²) of 0.81 for its training set and 0.71 for its external test set, indicating good predictive ability. nih.gov Another study comparing MLR and ANN models found that the ANN model had superior predictive power (R² of 0.998 vs. 0.889 for MLR). nih.gov These predictive models are invaluable for prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. benthamdirect.com

Lead Optimization and Analogue Development

Lead optimization is the iterative process of modifying a promising lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. For VEGFR-2 inhibitors, this involves systematically altering different parts of the molecule based on SAR and rational design principles.

One common strategy is the structural optimization of a known inhibitor. For example, researchers successfully designed novel 2-furylbenzimidazole derivatives by modifying a known VEGFR-2 inhibitor, resulting in compounds with promising inhibitory activity. nih.gov Another approach involves optimizing different sections of an existing scaffold. In the development of quinazoline-based inhibitors, modifications to the urea moiety and substitutions on the aromatic rings led to the discovery of quinazoline-2-carboxamide derivatives with nanomolar potency against VEGFR-2, significantly exceeding that of the reference drug sorafenib. nih.govresearchgate.net

Table 2: Examples of Lead Optimization in VEGFR-2 Inhibitor Development

| Original Scaffold/Lead | Optimization Strategy | Resulting Compound Class | Key Finding | Reference |

|---|---|---|---|---|

| Quinazoline Urea | Scaffold hopping and redesign | Quinazoline-2-carboxamides | Identification of compounds with IC₅₀ values (e.g., 12.1 nM, 13.1 nM) superior to sorafenib (IC₅₀ 78.9 nM). | nih.govresearchgate.net |

| NP184 (2-furylbenzimidazole) | Structural optimization | Novel 2-furylbenzimidazole derivatives | Designed molecules showed promising VEGFR-2 inhibitory activity compared to the parent compound. | nih.gov |

This process of analogue development is often guided by molecular docking studies, which simulate the binding of the designed compounds to the VEGFR-2 protein. nih.govbenthamdirect.com This allows chemists to visualize how their modifications might enhance interactions with key residues in the binding pocket, leading to more potent and selective inhibitors.

Optimization of Potency and Selectivity through Structural Modifications

The optimization of potency and selectivity for inhibitors targeting the VEGF Receptor 2 (VEGFR-2) kinase is a cornerstone of medicinal chemistry research. These inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors, such as VEGF Receptor 2 Kinase Inhibitor II, are distinguished by their interaction with the inactive, "DFG-out" conformation of the kinase. tandfonline.comdovepress.com This binding mode accesses an allosteric hydrophobic pocket adjacent to the ATP-binding site, which is a key strategy for achieving greater inhibitor selectivity compared to Type I inhibitors that target the more conserved active "DFG-in" state. tandfonline.comdovepress.com

Structure-activity relationship (SAR) studies have been pivotal in refining these molecules. Research on scaffolds like 4-anilinoquinazoline (B1210976) has provided detailed insights into how structural modifications influence inhibitory activity. nih.gov For instance, a narrow SAR has been observed for the bicyclic core, with quinazoline and quinoline systems being generally preferred. nih.gov The substitution pattern on the aniline (B41778) ring is also critical for potency. Small, lipophilic substituents such as halogens or methyl groups are favored at the 4'-position of the aniline ring. nih.gov Furthermore, the introduction of a hydroxyl group at the meta position of the aniline has been shown to produce some of the most potent inhibitors of KDR (VEGFR-2) tyrosine kinase activity, with IC₅₀ values in the nanomolar range. nih.gov

Modifications at other positions of the quinazoline ring also play a significant role. The C-7 position can tolerate a wide array of substituents, including neutral, basic, and heteroaromatic side chains, leading to highly potent compounds. nih.gov In contrast, structural variations at the C-6 position are more restricted. nih.gov This detailed understanding allows for the rational design of inhibitors with enhanced potency and a desirable selectivity profile against other kinases. nih.govnih.gov

Table 1: SAR of Quinazoline Derivatives as VEGFR-2 Inhibitors

| Compound | Core Structure | Key Substitutions | VEGFR-2 Kinase Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| 10 | 4-(3'-hydroxyanilino)quinazoline | 3'-OH on aniline | Nanomolar range | nih.gov |

| 13 | 4-(3'-hydroxyanilino)quinazoline | 7-methoxyethoxy | < 2 nM | nih.gov |

| 34 | Anilinoquinazoline Derivative | Specific substitutions for in vivo study | 75% tumor growth inhibition in vivo | nih.gov |

This table presents a selection of compounds to illustrate structure-activity relationships. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Synthesis of Bioisosteres and Hybrid Molecules

A key strategy in modern medicinal chemistry to enhance the therapeutic profile of kinase inhibitors is the synthesis of bioisosteres and hybrid molecules. rsc.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This approach is used to improve potency, alter selectivity, enhance metabolic stability, or reduce toxicity. The creation of hybrid molecules involves combining distinct pharmacophores or structural fragments from different inhibitor classes to target multiple pathways or to enhance binding affinity and selectivity for a single target. rsc.orgnih.gov

In the context of VEGFR-2 inhibitors, this strategy has led to the development of novel chemical entities with improved anti-angiogenic potential. nih.gov For example, researchers have designed and synthesized new classes of inhibitors by using the principle of bioisosteric replacement based on the structure of multi-kinase inhibitors like Sorafenib. nih.gov One such approach involved using a 1,2,5-oxadiazole-N-oxide scaffold, leading to compounds with significant and selective inhibitory activity against VEGFR-2. nih.gov Compound 12b , a fluorinated pyrazolo[3,4-d]pyrimidine derivative from this series, demonstrated potent and selective VEGFR-2 inhibition with an IC₅₀ of 0.09 µM. nih.gov

The design of hybrid molecules often aims to create dual-target or multi-target inhibitors. nih.gov This can be an effective strategy to overcome drug resistance and achieve synergistic antitumor effects. nih.gov For instance, pyrimidine-sulphonilamide hybrids have been developed that successfully inhibit VEGFR-2, c-Met, and EGFR simultaneously. rsc.org Another area of exploration involves the combination of different heterocyclic systems known for their kinase inhibitory activity. Isatin derivatives, for example, have been investigated as VEGFR-2 inhibitors, with certain compounds showing remarkable potency in the nanomolar range. nih.gov These innovative synthetic approaches continue to expand the chemical space for developing more effective and selective VEGFR-2 inhibitors. rsc.orgnih.gov

Table 2: Examples of Bioisosteres and Hybrid Molecules as VEGFR-2 Inhibitors

| Compound | Strategy | Target(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 12b | Bioisosteric Replacement | VEGFR-2 | 0.09 µM | nih.gov |

| 124 | Hybrid Molecule | VEGFR-2, c-Met, EGFR | 6.91 nM (VEGFR-2) | rsc.org |

| 46 | Isatin Derivative | VEGFR-2 | 69.1 nM | nih.gov |

| 47 | Isatin Derivative | VEGFR-2 | 85.8 nM | nih.gov |

This table highlights compounds developed through bioisosteric or hybrid strategies, showcasing their targets and inhibitory potency.

Mechanisms of Acquired Resistance to Vegf Receptor 2 Kinase Inhibitor Ii in Preclinical Models

Activation of Compensatory Angiogenic Pathways

One of the principal ways tumors evade the effects of VEGFR-2 inhibition is by activating alternative signaling pathways that promote angiogenesis. This circumvents the blockade of VEGFR-2 and allows for continued blood vessel growth and tumor progression.

Upregulation of Fibroblast Growth Factor (FGF) Signaling

A growing body of preclinical evidence points to the upregulation of the Fibroblast Growth Factor (FGF) signaling pathway as a key mechanism of resistance to anti-VEGF therapy. nih.gov In a murine pancreatic neuroendocrine tumor model, tumors that initially responded to VEGFR-2 blockade but later progressed showed higher levels of FGF-2 compared to tumors that remained stable. nih.gov The FGF family, consisting of 22 structurally related molecules, and their high-affinity tyrosine kinase FGF receptors (FGFRs) regulate fundamental cellular processes, including angiogenesis. nih.gov FGF-1 and FGF-2, in particular, are potent inducers of new blood vessel growth. nih.gov There is significant crosstalk between the VEGF and FGF signaling pathways, and the inhibition of one can lead to the compensatory upregulation of the other. nih.govtandfonline.com This suggests that dual inhibition of both VEGFR and FGFR signaling could be a more effective therapeutic strategy. researchgate.net

Involvement of Angiopoietin/Tie2 Pathway

The Angiopoietin/Tie2 signaling axis is another critical pathway implicated in acquired resistance to VEGFR-2 inhibitors. tandfonline.com This system, which includes the ligands Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) and their receptor Tie2, plays a crucial role in vascular development and stability. nih.govresearchgate.netucr.edu While Ang-1 promotes vessel maturation and stability, Ang-2 acts as a context-dependent antagonist, destabilizing the vasculature and making it more responsive to angiogenic stimuli like VEGF. researchgate.netucr.edu In the context of VEGFR-2 inhibition, the upregulation of Ang-2 can promote vascular destabilization and inflammation, contributing to resistance. researchgate.netucr.edu Preclinical studies suggest that combining VEGFR-2 inhibition with agents that target the Ang-2/Tie2 pathway can lead to superior anti-angiogenic effects compared to targeting either pathway alone. nih.gov In fact, some multi-kinase inhibitors that have shown clinical efficacy also target Tie2 in addition to VEGFR-2. nih.gov

Role of Hepatocyte Growth Factor (HGF) and Other Growth Factors

The Hepatocyte Growth Factor (HGF) and its receptor, c-Met, represent another compensatory pathway that can be activated in response to VEGFR-2 inhibition. Dual inhibition of the Angiopoietin/Tie2 and MET pathways has been shown in preclinical models of renal cell carcinoma to alter the tumor microenvironment, reduce metastases, and prolong survival. aacrjournals.org This suggests that HGF/c-Met signaling can contribute to resistance against therapies targeting the angiopoietin pathway, which is often a compensatory mechanism to VEGFR-2 blockade. Furthermore, other growth factors and signaling molecules have been implicated in resistance. For instance, Placental Growth Factor (PlGF), a member of the VEGF family, can enhance VEGF's activation of VEGFR-2 by displacing VEGF from VEGFR-1, thereby increasing its availability. nih.gov

Cross-Talk with Other Signaling Pathways (e.g., Notch Signaling, Sphingosine Kinase 1)

Complex interactions between various signaling pathways can also contribute to resistance. The Notch signaling pathway, a critical regulator of cell fate and angiogenesis, has intricate connections with VEGFR signaling. nih.gov Proper blood vessel formation requires a dynamic interplay between VEGFR-2, VEGFR-3, and Notch signaling. nih.gov Disruption of this balance through VEGFR-2 inhibition can lead to aberrant Notch signaling and the formation of a dysfunctional vascular network, which may contribute to resistance.

Another pathway implicated in resistance is the Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate (S1P) signaling axis. nih.gov SPHK1 catalyzes the production of S1P, a bioactive lipid that plays a role in angiogenesis. nih.govvt.edu Preclinical studies have shown that tumors pretreated with a VEGFR tyrosine kinase inhibitor upregulate SPHK1. nih.gov The inhibition of S1P signaling can make blood vessels more sensitive to VEGFR-2 inhibition, suggesting that S1P1 signaling counteracts the effects of VEGF blockade. nih.govresearchgate.net This provides a rationale for the combination of S1P1 and VEGFR-2 inhibitors to enhance anti-angiogenic therapy. nih.gov

Intrinsic Cellular Adaptations and Escape Mechanisms

In addition to the activation of alternative signaling pathways, tumor and endothelial cells can undergo intrinsic changes that allow them to survive and proliferate despite the presence of a VEGFR-2 inhibitor.

Downregulation of VEGFR2 Expression in Resistant Cells

A direct mechanism of resistance involves the downregulation of the target receptor itself. Studies on human umbilical vein endothelial cell (HUVEC) clones resistant to a VEGFR-2 tyrosine kinase inhibitor (TKI) have demonstrated a marked downregulation of VEGFR-2 expression at both the mRNA and protein levels. kindai.ac.jpnih.goviiarjournals.org These resistant clones exhibited a significantly reduced proliferative response to VEGF stimulation, indicating an escape from dependency on the VEGFR-2 signaling pathway. kindai.ac.jpnih.goviiarjournals.org This downregulation of VEGFR-2 was accompanied by a decrease in the expression of other vascular endothelial markers, suggesting a loss of the typical endothelial phenotype. kindai.ac.jpnih.gov This "escape" from VEGFR-2 signaling dependency is a key cellular mechanism of resistance to VEGFR-2 TKIs in vascular endothelial cells. kindai.ac.jpnih.goviiarjournals.org

Altered Signal Transduction Pathways in Resistant Cells

Acquired resistance to VEGF Receptor 2 (VEGFR2) kinase inhibitors in preclinical models is frequently associated with significant alterations in intracellular signal transduction pathways. nih.govkindai.ac.jp These changes allow cancer and endothelial cells to circumvent the therapeutic blockade of VEGFR2, promoting survival and proliferation. A primary mechanism observed is the development of an escape from dependency on VEGFR2 signaling. nih.govkindai.ac.jp

In preclinical studies using human umbilical vein endothelial cell (HUVEC) clones made resistant to a VEGFR2 tyrosine kinase inhibitor (TKI), a notable characteristic was the downregulation of VEGFR2 itself. nih.govkindai.ac.jp Messenger RNA (mRNA) analysis of these resistant clones revealed lower expression levels of VEGFR1, VEGFR2, and VEGFR3. nih.govkindai.ac.jp The protein expression of VEGFR2 was also markedly reduced in some resistant clones. nih.govkindai.ac.jp Consequently, these resistant cells exhibit a diminished signal response to VEGF stimulation, with an almost complete lack of VEGF-mediated cellular proliferation, a hallmark of the parental, sensitive cells. nih.govkindai.ac.jp

This reduced reliance on the VEGF/VEGFR2 axis is often compensated by the activation of alternative signaling cascades. The primary signaling pathway downstream of VEGFR2 involves the activation of the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration. nih.govresearchgate.netresearchgate.net In resistant cells, these pathways can be activated by other means. For instance, studies have shown that even when VEGFR2 phosphorylation is inhibited, the downstream Akt pathway can remain active, indicating a switch to alternative survival signals. nih.govkindai.ac.jp In some non-small cell lung cancer (NSCLC) models, resistance to EGFR-TKIs is mediated by the overexpression of VEGFR2, suggesting a complex interplay where VEGFR2 itself can become a key resistance pathway for other targeted therapies, and its inhibition can lead to further signaling shifts. nih.gov

Furthermore, microarray analyses have revealed that resistant endothelial cells show remarkable downregulation of angiogenesis-specific genes, such as platelet endothelial cell adhesion molecule 1 (PECAM1)/CD31 and endothelial cell-specific molecule 1 (ESM1), indicating a broader change in the cellular phenotype beyond simple pathway reactivation. nih.gov The activation of other receptor tyrosine kinases (RTKs) by ligands present in the tumor microenvironment, such as fibroblast growth factor (FGF) and hepatocyte growth factor (HGF), can also bypass the need for VEGFR2 signaling, activating the same downstream proliferative and survival pathways like PI3K/Akt and MAPK. amegroups.orgresearchgate.net

Table 1: Alterations in Signal Transduction in Resistant Cells

| Pathway Component | Observed Change in Resistant Cells | Consequence | References |

| VEGFR2 Expression | Downregulation of mRNA and protein levels | Decreased dependency on VEGF for signaling | nih.govkindai.ac.jp |

| VEGF Stimulation | Almost complete absence of proliferative response | Escape from VEGFR2 signaling dependency | nih.govkindai.ac.jp |

| Akt Pathway | Sustained phosphorylation despite VEGFR2 inhibition | Activation of alternative survival signals | nih.govkindai.ac.jp |

| Alternative RTKs (e.g., FGFR, c-Met) | Upregulation and activation | Bypass of VEGFR2 blockade, activation of MAPK and PI3K/Akt pathways | amegroups.orgresearchgate.netaacrjournals.org |

| Angiogenesis Genes (e.g., PECAM1, ESM1) | Downregulation | Loss of vascular endothelial markers, shift in cell phenotype | nih.gov |

Role of Hypoxia-Induced Factors

Hypoxia, a common feature in the microenvironment of solid tumors, is a potent driver of angiogenesis and a critical factor in the development of resistance to anti-angiogenic therapies, including VEGFR2 kinase inhibitors. nih.govnih.gov Treatment with these inhibitors can exacerbate intratumoral hypoxia by pruning existing blood vessels, which paradoxically triggers adaptive resistance mechanisms mediated by hypoxia-induced factors. nih.govnih.gov

The central mediator of the cellular response to hypoxia is the transcription factor family known as hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α. nih.govwikipedia.org Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation. nih.gov In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. nih.gov This active complex then binds to hypoxia response elements (HREs) in the promoter regions of numerous target genes. nih.govnih.gov

The activation of HIF-1α initiates the transcription of a wide array of pro-angiogenic factors beyond VEGF-A, creating redundant pathways for neovascularization. nih.gov These factors include members of the FGF and platelet-derived growth factor (PDGF) families, which can stimulate angiogenesis independently of the VEGF/VEGFR2 axis. amegroups.org Furthermore, HIF-1α can induce the expression of other factors that promote cell survival, invasion, and metabolic reprogramming, such as carbonic anhydrase IX. nih.gov In preclinical models, increased hypoxia during anti-angiogenic therapy correlates with a more aggressive and metastatic tumor phenotype. nih.gov The hypoxic conditions can also select for more malignant cells that are inherently able to survive and thrive in such harsh environments. nih.gov

Table 2: Key Hypoxia-Induced Factors in Resistance

| Factor | Role in Resistance to VEGFR2 Inhibition | References |

| HIF-1α | Master regulator; stabilizes in hypoxic conditions, activating transcription of numerous pro-angiogenic and survival genes. | nih.govnih.gov |

| FGF family | Upregulated by HIF-1α; provides an alternative pro-angiogenic signal, bypassing VEGFR2 blockade. | amegroups.org |

| PDGF family | Upregulated by HIF-1α; another alternative pro-angiogenic signal that can drive resistance. | amegroups.orgyoutube.com |

| Carbonic Anhydrase IX | Induced by HIF-1α; promotes cell survival and invasion in the acidic, hypoxic tumor microenvironment. | nih.gov |

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a pivotal role in acquired resistance to VEGFR2 kinase inhibitors. nih.gov Resistance is not solely a tumor cell-autonomous process but often involves adaptive changes within the TME that provide alternative mechanisms for tumor growth and vascularization. aacrjournals.orgnih.gov

Stromal cells, particularly cancer-associated fibroblasts (CAFs), are key contributors to resistance. nih.govfrontiersin.org In response to therapy-induced hypoxia or other signals, CAFs can secrete a variety of pro-angiogenic growth factors, most notably Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factor (FGF). aacrjournals.orgnih.gov HGF activates its receptor, c-Met, on tumor and endothelial cells, driving angiogenesis and tumor cell proliferation, thereby bypassing the VEGFR2 blockade. researchgate.netaacrjournals.org Preclinical studies using NSCLC xenografts have shown that stromal-derived HGF is significantly upregulated in tumors that have become resistant to VEGFR TKI treatment. aacrjournals.org Overexpression of HGF has been demonstrated to reduce the efficacy of VEGFR inhibitors in mouse models. aacrjournals.org Similarly, FGFs can also substitute for VEGF and promote angiogenesis in resistant tumors. amegroups.orgmdpi.com

The immune cell infiltrate within the TME also contributes significantly to resistance. Anti-VEGF therapies can alter the immune landscape, often leading to the recruitment of immunosuppressive cell types such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.govdovepress.com These cells can secrete pro-angiogenic factors, including VEGF itself, as well as FGF, and various inflammatory cytokines that support tumor growth and angiogenesis. amegroups.orgfrontiersin.org For instance, tumor infiltration by CD11b+Gr1+ myeloid cells is associated with resistance to anti-VEGF therapy, as these cells release the pro-angiogenic factor Bv8. amegroups.org VEGF also has direct immunosuppressive effects, such as inhibiting the maturation of dendritic cells and promoting the expansion of regulatory T cells (Tregs), which further dampens the anti-tumor immune response. frontiersin.orgnih.gov The complex interplay between tumor cells, stromal cells, and immune cells creates a robust and adaptive microenvironment capable of overcoming the inhibition of a single signaling pathway. nih.govnih.gov

Table 3: TME Components in Resistance to VEGFR2 Inhibition

| TME Component | Mechanism of Contribution | Key Secreted Factors | References |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of alternative pro-angiogenic growth factors. | HGF, FGF, SDF-1 | aacrjournals.orgnih.govfrontiersin.org |

| Tumor-Associated Macrophages (TAMs) | Adopt a pro-angiogenic (M2) phenotype, promoting angiogenesis and immunosuppression. | VEGF, IL-10, TGF-β, PDGF-b, MMPs | researchgate.netfrontiersin.orgdovepress.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress T-cell function and secrete pro-angiogenic factors. | Bv8, MMPs | amegroups.orgfrontiersin.org |

| Regulatory T cells (Tregs) | Inhibit anti-tumor immunity. | IL-10, TGF-β | frontiersin.orgdovepress.com |

Preclinical Combination Therapy Strategies Involving Vegf Receptor 2 Kinase Inhibitor Ii

In the landscape of cancer therapy, targeting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, has become a cornerstone strategy. acs.org The Vascular Endothelial Growth Factor (VEGF) pathway, particularly through its receptor VEGFR-2, is a primary mediator of this process. nih.govnih.gov While inhibitors targeting VEGFR-2 kinase have shown promise, their efficacy as single agents can be limited by intrinsic or acquired resistance. aacrjournals.orgscilit.com Consequently, extensive preclinical research has focused on combination therapy strategies to enhance therapeutic outcomes.

Advanced Preclinical Methodologies and Research Perspectives for Vegf Receptor 2 Kinase Inhibitor Ii

Target Engagement Studies in Preclinical Models

Effective cancer therapy relies on the principle of target engagement, ensuring that a drug interacts with its intended molecular target to exert a therapeutic effect. In preclinical studies of VEGF Receptor 2 Kinase Inhibitor II, various models are employed to confirm this interaction.

In Vitro Models: Initial screening often utilizes in vitro models such as primary endothelial cells and immortalized cell lines. patsnap.com Assays like wound-healing (scratch) assays, transwell migration assays, and Matrigel-based tube formation assays are standard for assessing the anti-angiogenic potential of VEGFR-2 inhibitors. patsnap.com For instance, the anti-murine VEGFR2 antibody DC101, a surrogate for the humanized antibody ramucirumab (B1574800), has been shown to abrogate endothelial cord formation in vitro. nih.gov

In Vivo Models: Xenograft models, where human tumor cells are implanted in immunodeficient mice, are crucial for evaluating in vivo efficacy. In such models, DC101 has demonstrated the ability to reduce tumor growth and prevent cancer dissemination. nih.gov Furthermore, studies have shown that VEGFR-2 inhibition can delay tumor growth in various pediatric cancer models, including Ewing's sarcoma, synovial sarcoma, and neuroblastoma. nih.gov

A key aspect of these studies is to confirm that the inhibitor binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, which is a common mechanism for small molecule inhibitors. wikipedia.org This binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote angiogenesis. nih.govnih.gov

Identification and Validation of Preclinical Pharmacodynamic Markers

Pharmacodynamic (PD) markers are essential for demonstrating that a drug is biologically active in the body and for guiding dose selection. For VEGFR-2 inhibitors, these markers can be assessed in both tumor tissue and surrogate tissues like plasma.

Direct Target Inhibition: A primary PD marker is the direct inhibition of VEGFR-2 phosphorylation in tumor tissue. patsnap.com This can be measured using techniques like immunohistochemistry or western blotting on tumor biopsies from preclinical models.

Downstream Signaling: Inhibition of VEGFR-2 leads to the suppression of downstream signaling pathways, including the PLCγ, RAS-MEK-ERK, and PI3K/Akt pathways. researchgate.netrsc.org Measuring the phosphorylation status of key proteins in these pathways, such as Akt and ERK, can serve as a reliable PD marker.

Circulating Biomarkers: Changes in the plasma levels of various angiogenic factors can also indicate VEGFR-2 pathway blockade. For example, treatment with the multi-kinase inhibitor dovitinib (B548160) resulted in an increase in plasma levels of VEGF-A, VEGF-D, and placental growth factor (PlGF), while levels of the soluble angiopoietin receptor sTie2 decreased. researchgate.net Similarly, pharmacodynamic evaluations of ramucirumab have shown an increase in the VEGF ligand and a decrease in soluble VEGFR-2. nih.gov

These PD markers provide crucial evidence that the inhibitor is engaging its target and modulating the intended biological pathway. nih.gov

Translational Research Implications in Preclinical Oncology

Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound, preclinical studies have significant implications for its clinical development in oncology.

Preclinical models have demonstrated that inhibiting the VEGFR-2 pathway can have anti-tumor activity in a variety of cancers. nih.gov For example, the VEGFR inhibitor AZD2171 showed broad tumor growth inhibition against a panel of solid tumor xenografts in the Pediatric Preclinical Testing Program. metajournal.com This suggests that this compound could be effective against a range of solid tumors.

Furthermore, preclinical studies combining VEGFR-2 inhibitors with standard chemotherapy have shown enhanced anti-tumor activity. The combination of DC101 with cytotoxic chemotherapy led to stable disease and partial tumor regressions in mouse models of several pediatric sarcomas and neuroblastoma. nih.gov These findings support the clinical investigation of combination therapies to improve patient outcomes.

However, it is also important to note that preclinical models have limitations. The development of resistance to anti-angiogenic therapies is a significant clinical challenge, and preclinical models are being used to understand these mechanisms and develop strategies to overcome them. eurekaselect.com

Future Directions in VEGFR2 Kinase Inhibitor II Research

Development of Next-Generation Inhibitors

While first-generation VEGFR-2 inhibitors have shown clinical benefit, they are often multi-targeted, leading to off-target toxicities. nih.gov This has driven the development of more potent and selective second-generation inhibitors. nih.gov The goal is to achieve improved antitumor activity with fewer side effects. nih.gov

Future research will likely focus on:

Improving Selectivity: Designing inhibitors that specifically target VEGFR-2 over other kinases to minimize off-target effects.

Overcoming Resistance: Developing inhibitors that are effective against tumors that have developed resistance to current therapies. researchgate.net This may involve targeting novel binding sites or downstream signaling molecules.

Novel Drug Modalities: Exploring new therapeutic approaches, such as PROTACs (PROteolysis TArgeting Chimeras), which can induce the degradation of the VEGFR-2 protein, potentially leading to a more sustained therapeutic effect. patsnap.com

Elucidation of Novel Resistance Mechanisms

A major challenge in anti-angiogenic therapy is the development of drug resistance. eurekaselect.com Tumors can adapt to VEGFR-2 inhibition through various mechanisms:

Activation of Alternative Angiogenic Pathways: Tumors can upregulate other pro-angiogenic factors like fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF) to bypass the blocked VEGFR-2 pathway. patsnap.com

Changes in the Tumor Microenvironment: The tumor microenvironment can become more hypoxic, which can drive further angiogenesis through HIF-1α activation. nih.gov

Alterations in the Target Receptor: Studies have shown that endothelial cells can develop resistance to VEGFR-2 inhibitors by downregulating VEGFR-2 expression, making them less dependent on this signaling pathway for survival. kindai.ac.jp

Further research is needed to fully understand these and other novel resistance mechanisms. This knowledge will be critical for developing strategies to prevent or overcome resistance, such as combination therapies that target multiple pathways simultaneously. researchgate.net

Exploration of Natural Compounds as Inhibitors

Natural products have long been a valuable source of new drugs, and there is growing interest in their potential as VEGFR-2 inhibitors. nih.gov Several natural compounds have been identified that can inhibit VEGFR-2 activity.

| Natural Compound | Source/Class | Reported Activity |

| Voacangine (B1217894) | Natural small molecule | Potent antiangiogenic compound that directly binds to the kinase domain of VEGFR2. acs.org |

| Lavendustin A | Identified as a potential lead natural compound against VEGFR2 kinase. nih.gov | |

| 3'-O-acetylhamaudol | Identified as a potential lead natural compound against VEGFR2 kinase. nih.gov | |

| Arctigenin | Identified as a potential lead natural compound against VEGFR2 kinase. nih.gov | |

| Auriculasin | Inhibits angiogenesis by modulating VEGFR2-related signaling pathways. nih.gov |

Table showing examples of natural compounds with VEGFR-2 inhibitory activity.

Researchers are actively screening natural product libraries and their synthetic analogues to discover novel and potent VEGFR-2 inhibitors. acs.orgscispace.comresearchgate.net For example, a synthetic analogue of voacangine, V19, has shown increased antiangiogenic potency. acs.org These efforts may lead to the development of new anti-cancer agents with potentially fewer side effects. nih.gov

Q & A

Q. How can discrepancies between in vitro kinase inhibition data and in vivo anti-angiogenic effects of this compound be resolved?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models (e.g., murine Matrigel plug assay) to correlate plasma drug levels with target inhibition . Use phosphoproteomics to assess VEGFR2 activation in tissues and identify compensatory pathways (e.g., PKD1 or FGF signaling) . Integrate transcriptomic data (RNA-seq) to detect alternative angiogenic regulators upregulated post-treatment .

Q. What strategies enhance the specificity of this compound in complex biological systems?

- Methodological Answer : Employ structure-based drug design targeting the DFG-out conformation of VEGFR2, as demonstrated in type II inhibitor libraries . Validate selectivity using siRNA knockdown of off-target kinases (e.g., VEGFR1) in endothelial cells. Perform phosphoproteomic profiling to map downstream signaling perturbations and confirm pathway-specific effects .

Q. How should researchers design combination therapies involving this compound and other molecular agents?

- Methodological Answer : Screen for synergistic partners via high-throughput combinatorial drug testing (e.g., mTOR inhibitors like rapamycin or PI3K inhibitors) . Use the Chou-Talalay method to quantify synergy scores. Validate in xenograft models by measuring dual endpoints: tumor volume reduction (caliper) and microvessel density (CD31 immunohistochemistry) . Monitor resistance mechanisms using longitudinal phospho-kinase arrays.

Q. How can compensatory activation of alternative angiogenic pathways post-inhibition be addressed?

- Methodological Answer : Perform longitudinal cytokine profiling (e.g., Luminex multiplex assays) to identify upregulated factors (e.g., FGF2, PDGF-AA). Test sequential inhibition protocols (e.g., VEGF inhibitor followed by FGFR inhibitor) in 3D spheroid models. Use RNA interference (siRNA) or CRISPR-Cas9 to silence compensatory receptors and assess rescue effects .

Experimental Design & Data Analysis

Q. What critical controls are necessary when testing this compound in kinase activity assays?

- Methodological Answer :

- Positive controls : Phosphorylated VEGFR2 fusion protein (Cell Signaling Technology) .

- Negative controls : Nonphosphorylated VEGFR2 treated with λ phosphatase .

- Kinase selectivity controls : Include off-target kinases (e.g., EGFR, PDGFR) in parallel assays .

- Vehicle controls : DMSO or ethanol at equivalent concentrations to rule out solvent effects .

Q. How should researchers analyze contradictory data between biochemical and cellular assays for this compound?

- Methodological Answer :

- Step 1 : Verify compound stability in cellular media (e.g., HPLC analysis post-incubation).

- Step 2 : Assess cellular permeability via LC-MS/MS quantification of intracellular drug levels.

- Step 3 : Use computational modeling (e.g., molecular docking) to predict binding affinity differences between recombinant and cellular VEGFR2 conformations .

- Step 4 : Perform rescue experiments by overexpressing constitutively active VEGFR2 mutants in cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.